Benzofuran-2-boronic acid

Übersicht

Beschreibung

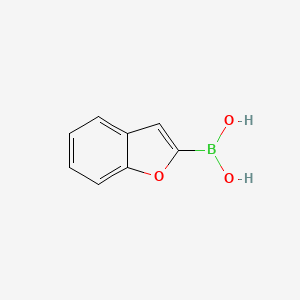

Benzofuran-2-ylboronic acid is an organic compound that belongs to the class of benzofuran derivatives. It is characterized by the presence of a boronic acid group attached to the benzofuran ring. This compound has garnered significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Wirkmechanismus

Target of Action

Benzofuran-2-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure .

Mode of Action

It is used in the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given its use in the preparation of highly-functionalized, nitrogen-bearing diarylmethanes , it may be involved in various biochemical reactions and pathways related to these compounds.

Pharmacokinetics

It is soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

It is known to be used in the preparation of highly-functionalized, nitrogen-bearing diarylmethanes , suggesting that it may have a role in the synthesis of these compounds and their subsequent biological effects.

Biochemische Analyse

Biochemical Properties

Benzofuran-2-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where this compound can inhibit proteases by binding to their active sites . Additionally, it can interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by inhibiting specific enzymes and proteins involved in these processes. For example, this compound has been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . This inhibition can affect cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture and oxygen. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of proteasome activity and changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways in pharmacological studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins and accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benzofuran-2-ylboronsäure erfolgt üblicherweise durch die Reaktion von 2-Brombenzofuran mit Triisopropylborat in Gegenwart einer Base wie n-Butyllithium. Die Reaktion wird in einer inerten Atmosphäre, oft bei niedrigen Temperaturen (-78 °C), durchgeführt, gefolgt von einem allmählichen Erwärmen auf Raumtemperatur. Das resultierende Produkt wird dann durch Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Herstellungsverfahren: Die industrielle Produktion von Benzofuran-2-ylboronsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen sorgt für eine gleichbleibende Qualität und Ausbeute. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu verbessern .

Arten von Reaktionen:

Oxidation: Benzofuran-2-ylboronsäure kann Oxidationsreaktionen eingehen, um Benzofuran-2-ylboronsäure-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Benzofuran-2-ylboronsäure in verschiedene reduzierte Formen umwandeln, abhängig von den verwendeten Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Palladiumkatalysatoren und Basen wie Kaliumcarbonat sind für Suzuki-Miyaura-Kreuzkupplungsreaktionen unerlässlich.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Benzofuran-Derivate, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind .

Wissenschaftliche Forschungsanwendungen

Benzofuran-2-ylboronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Benzofuran-2-ylboronsäure beinhaltet die Fähigkeit, stabile Komplexe mit verschiedenen molekularen Zielstrukturen zu bilden. In Suzuki-Miyaura-Kreuzkupplungsreaktionen interagiert die Boronsäuregruppe mit Palladiumkatalysatoren, um die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zu ermöglichen. Diese Interaktion ist entscheidend für die Synthese komplexer organischer Moleküle .

Ähnliche Verbindungen:

- 2-Benzofuranboronsäure

- Benzo[b]furan-2-boronsäure

- 2-Benzofurylboronsäure

Vergleich: Benzofuran-2-ylboronsäure zeichnet sich durch ihre einzigartige Reaktivität und Stabilität in verschiedenen chemischen Reaktionen aus. Im Vergleich zu anderen ähnlichen Verbindungen bietet sie höhere Ausbeuten und eine höhere Effizienz in Kreuzkupplungsreaktionen, was sie zu einer bevorzugten Wahl in der organischen Synthese macht .

Vergleich Mit ähnlichen Verbindungen

- 2-Benzofuranboronic acid

- Benzo[b]furan-2-boronic acid

- 2-Benzofurylboronic acid

Comparison: Benzofuran-2-ylboronic acid stands out due to its unique reactivity and stability in various chemical reactions. Compared to other similar compounds, it offers higher yields and greater efficiency in cross-coupling reactions, making it a preferred choice in organic synthesis .

Eigenschaften

IUPAC Name |

1-benzofuran-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRRNTJIHGOMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2O1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379937 | |

| Record name | Benzofuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-24-2 | |

| Record name | Benzofuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Benzofuran-2-boronic acid utilized in synthesizing caged calcium compounds?

A2: this compound plays a crucial role as a building block in synthesizing novel calcium chelators with two-photon absorption properties. [] Through Suzuki–Miyaura coupling reactions, it can be incorporated into molecules like ethylene glycol tetraacetic acid (EGTA) derivatives. These modified EGTA molecules, such as NPBF-EGTA, exhibit high two-photon absorption in the near-infrared region, enabling their use in photo-uncaging reactions for controlled calcium release in biological systems. []

Q2: Can you elaborate on the selectivity of this compound towards different types of amines?

A3: Research indicates that this compound displays selectivity towards tertiary amines, including triethylamine (TEA), in the palladium-catalyzed dimerization reaction. [] While other amines might participate in the reaction, tertiary amines demonstrate a significantly more pronounced fluorescence enhancement, making the assay particularly sensitive to this class of amines. []

Q3: What analytical techniques are commonly employed in studying this compound and its derivatives?

A4: Fluorescence spectroscopy is a key technique used to monitor the reaction of this compound with amines in the presence of a palladium catalyst. [] The increase in fluorescence intensity directly correlates with the amine concentration, enabling quantitative analysis. Additionally, techniques like Suzuki–Miyaura coupling reactions, often coupled with chromatographic and spectroscopic methods, are crucial for synthesizing and characterizing this compound derivatives like the caged calcium compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

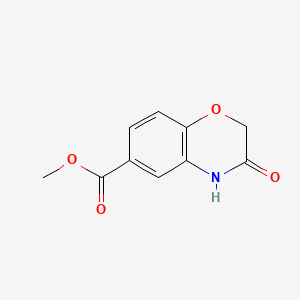

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

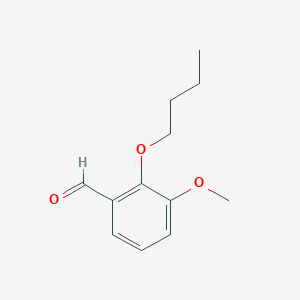

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

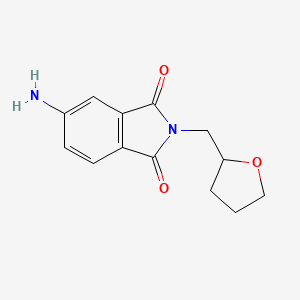

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)